molecular formula C8H12O B13342057 Bicyclo[2.2.2]oct-5-en-2-ol CAS No. 55320-40-6

Bicyclo[2.2.2]oct-5-en-2-ol

Cat. No.: B13342057
CAS No.: 55320-40-6
M. Wt: 124.18 g/mol
InChI Key: KEXYAVHJBNJUCG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-en-2-ol (CAS: 19245-72-8, 6688-07-9; Molecular Formula: C8H12O; Molecular Weight: 124.18 g/mol) is a bicyclic secondary alcohol characterized by a rigid [2.2.2]octene framework . This compound is of significant interest in synthetic organic chemistry due to its applications in stereoselective reactions and radical-mediated rearrangements, serving as a valuable precursor for complex natural products and functional molecules . Its structure, featuring a hydroxyl group at the 2-position and a double bond at the 5-position, imparts unique stereochemical and electronic properties that are exploited in advanced synthetic strategies . A prominent application for derivatives of this compound is in the development of novel cooling agents. Patents disclose that specific 1-isopropyl-4-methyl substituted analogues of the bicyclo[2.2.2]oct-5-ene skeleton are effective in stimulating cold receptors . These compounds are formulated into consumer products such as mouthwashes, chewing gums, beverages, and topical preparations to provide a cooling sensation, with effective concentrations ranging from as low as 15 ppm in beverages to 300-3000 ppm in oral care products . From a mechanistic perspective, the compound serves as a model system for studying sigmatropic rearrangements. When deprotonated with a strong base like potassium hydride, the alkoxide derivative of this compound undergoes a rapid anionic oxy-Cope rearrangement, a [3,3]-sigmatropic process that showcases the profound influence of the rigid bicyclic framework on reaction pathway and kinetics . The intellectual lineage of the bicyclo[2.2.2]octene system is rooted in the Diels-Alder reaction, and modern synthetic approaches include efficient one-pot tandem Michael addition–intramolecular aldol condensation sequences to access its core structure . This product is intended for research purposes as a chemical scaffold and building block. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXYAVHJBNJUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940907
Record name Bicyclo[2.2.2]oct-5-en-2-ol
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Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6688-07-9, 19245-72-8, 55320-40-6
Record name Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2alpha,4alpha)-
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Record name Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2beta,4alpha)-
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Record name Bicyclo[2.2.2]oct-5-en-2-ol
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Record name Bicyclo[2.2.2]oct-5-en-2-ol
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Advanced Synthetic Methodologies for Bicyclo 2.2.2 Oct 5 En 2 Ol and Its Derivatives

Convergent and Divergent Synthetic Approaches to the Bicyclo[2.2.2]oct-5-en-2-ol Scaffold

The construction of the this compound core and its ketone precursor, Bicyclo[2.2.2]oct-5-en-2-one, relies on strategic bond formations to create the signature bridged ring system. Convergent strategies assemble complex fragments in late-stage reactions, while divergent approaches modify a common intermediate to produce a variety of related structures. researchgate.net Key methodologies include cycloadditions, intramolecular cyclizations, and tandem reactions that efficiently build the bicyclic architecture. nih.govsdu.edu.cn

The Diels-Alder reaction, a [4+2] cycloaddition, remains a fundamental and powerful tool for constructing the bicyclo[2.2.2]octane skeleton. smolecule.com In a typical approach, a substituted 1,3-cyclohexadiene (B119728) acts as the diene, and a dienophile containing a ketene (B1206846) equivalent reacts to form the bicyclic system. ucla.edu For instance, the reaction between a cyclohexadiene derivative and an electron-deficient dienophile like 2-acetoxyacrylonitrile can yield the bicyclo[2.2.2]octenone framework after hydrolysis. researchgate.net

Intramolecular Diels-Alder reactions offer an alternative route, where the diene and dienophile are tethered within the same molecule. cdnsciencepub.com This strategy has been successfully employed through a "modified" Wessely oxidation of certain phenols in the presence of dienophilic partners, followed by an intramolecular cycloaddition to form the bicyclo[2.2.2]octenone system. cdnsciencepub.com A nature-inspired intramolecular [4+2] cycloaddition has also been shown to construct sterically congested bicyclo[2.2.2]octane cores with high efficiency, establishing multiple quaternary stereocenters in a single step. researchgate.net

Table 1: Examples of Diels-Alder Reactions in Bicyclo[2.2.2]octenone Synthesis

Diene Dienophile Reaction Type Key Feature Reference
1-Methoxy-2-methyl-1,4-cyclohexadiene Maleic anhydride (B1165640) Intermolecular Forms a dicarboxylic acid anhydride adduct that can be converted to a bicyclo[2.2.2]octenone. researchgate.netresearchgate.net
2,6-Dimethylphenol (via oxidation to o-quinone) Acrylic acid Intramolecular (after tethering) A "modified" Wessely oxidation-cycloaddition sequence yields a lactone-fused bicyclo[2.2.2]octenone. cdnsciencepub.com
2-Alkenyl phenol (B47542) derivative (oxidized in situ) Tethered alkene Intramolecular Nature-inspired cascade builds a sterically congested bicyclo[2.2.2]octane core. researchgate.net

The bicyclo[2.2.2]octenone core can be synthesized through intramolecular alkylation, a method that involves forming one of the crucial carbon-carbon bonds of the bicyclic system via an internal nucleophilic attack. One notable approach begins with derivatives of carvone, a chiral monocyclic monoterpene. rsc.org In this strategy, a bromo-enone derivative, such as those derived from 9-bromocarvone, is treated with a base to generate a thermodynamic dienolate. This intermediate then undergoes an intramolecular SN2 reaction, where the dienolate attacks the carbon bearing the bromine atom, effectively closing the second ring to furnish the chiral bicyclo[2.2.2]oct-5-en-2-one structure. rsc.org This method leverages the pre-existing stereocenter of the starting material to produce enantiomerically enriched bicyclic ketones. rsc.org

A highly efficient, one-pot synthesis of substituted bicyclo[2.2.2]oct-5-en-2-ones has been developed utilizing a tandem reaction sequence often referred to as a "bridged Robinson annulation". ucla.educolab.ws This process involves the intermolecular Michael addition of a ketone enolate to a cyclic enone, followed by an intramolecular aldol (B89426) condensation. ucla.edudntb.gov.uanih.gov

In a typical procedure, a ketone (such as cyclohexanone (B45756) or even an acyclic ketone) is reacted with a cyclic enone (like cyclohex-2-enone) in the presence of a strong acid, such as trifluoromethanesulfonic acid. ucla.edu The reaction can be promoted by conventional heating or microwave irradiation. ucla.edu The sequence first forms a 1,5-diketone intermediate, which then undergoes an acid-catalyzed intramolecular aldol reaction to cyclize into the final bicyclo[2.2.2]oct-5-en-2-one product. ucla.edu This methodology allows for the rapid assembly of the complex bicyclic core from relatively simple starting materials in a single operation. ucla.edu

Table 2: Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones via Tandem Michael-Aldol Reaction

Ketone Cyclic Enone Conditions Yield Reference
Cyclohexanone Cyclohex-2-enone Triflic acid, CH₂Cl₂, 40°C (microwave) 57% ucla.edu
Acetone Cyclohex-2-enone Triflic acid, CH₂Cl₂, 25°C 65% ucla.edu
1,3-Cyclohexanedione Cyclohex-2-enone Triflic acid, CH₂Cl₂, 25°C 80% ucla.edu

Enantioselective Synthesis of this compound Analogs and Chirality Control

Achieving high levels of stereocontrol is critical for the application of this compound and its derivatives in fields like asymmetric synthesis and medicinal chemistry. Enantioselective synthesis aims to produce a single enantiomer of the chiral alcohol, typically by asymmetric reduction of the prochiral ketone precursor or by building the chiral framework using stereodirecting auxiliaries.

Biocatalysis offers a powerful and environmentally benign approach for the enantioselective synthesis of chiral alcohols. The bioreduction of prochiral bicyclic ketones to optically active alcohols can be achieved with high stereoselectivity using whole-cell microorganisms or isolated enzymes. Genetically engineered strains of baker's yeast, Saccharomyces cerevisiae, have proven particularly effective. nih.gov

Research has shown that S. cerevisiae strains overexpressing specific carbonyl reductase enzymes can efficiently reduce bicyclic diketones. nih.govacs.org For example, the reductase encoded by the gene YMR226c in S. cerevisiae is highly efficient for the reduction of bicyclo[2.2.2]oct-7-ene-2,5-dione. nih.gov This enzymatic reduction yields the corresponding hydroxyketones with excellent enantiomeric excesses (ee) and significantly higher conversion rates compared to standard baker's yeast. nih.gov This method provides direct access to enantiopure building blocks that are precursors to this compound and its analogs.

**Table 3: Bioreduction of Bicyclic Ketones using Engineered *Saccharomyces cerevisiae***

Substrate Biocatalyst Product Conversion Enantiomeric Excess (ee) Reference
Bicyclo[2.2.2]oct-7-ene-2,5-dione S. cerevisiae TMB4100 (overexpressing YMR226c) (+)-5-Hydroxybicyclo[2.2.2]oct-7-en-2-one >99% >99% nih.gov
Bicyclo[2.2.2]oct-7-ene-2,5-dione S. cerevisiae TMB4100 (overexpressing YMR226c) (+)-6-Hydroxybicyclo[2.2.2]oct-7-en-2-one >99% >99% nih.gov
Bicyclo[2.2.2]octane-2,5-dione S. cerevisiae TMB4100 (overexpressing YMR226c) (+)-5-Hydroxybicyclo[2.2.2]octan-2-one High >99% nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an optically active product. This strategy has been applied to the enantioselective synthesis of the bicyclo[2.2.2]octenone core.

One successful application involves using carbohydrates as chiral auxiliaries in asymmetric Diels-Alder reactions. deepdyve.com By attaching a sugar-derived moiety to a masked ortho-benzoquinone, the subsequent [4+2] cycloaddition with an alkene proceeds with excellent diastereoselectivity, affording optically pure bicyclo[2.2.2]oct-5-en-2-ones after removal of the sugar auxiliary. deepdyve.com Another approach involves the use of a chiral auxiliary on the dienophile. For example, a Diels-Alder cycloaddition between a silyloxy diene and an acrylate (B77674) bearing a chiral auxiliary can be used to control the stereochemistry of the resulting bicyclic adduct, which can then be converted to the desired chiral alcohol. escholarship.org

Crystallization-Induced Diastereomer Transformation (CIDT) in Chiral Bicyclo[2.2.2]octan-2-one Synthesis

The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is a significant challenge in organic synthesis. One powerful technique that has been successfully employed is Crystallization-Induced Diastereomer Transformation (CIDT). This process allows for the conversion of a mixture of diastereomers in solution into a single, solid, and highly pure diastereomer.

A notable application of CIDT is in the synthesis of chiral 5-phenylbicyclo[2.2.2]oct-5-en-2-one. acs.org The process starts with an organocatalytic one-pot Michael addition-aldol reaction using 2-cyclohexenone and phenylacetaldehyde (B1677652). researchgate.net This reaction initially produces a mixture of diastereomers of 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one. researchgate.net Through careful optimization of the reaction and crystallization conditions, an intramolecular aldol reaction of an in-situ prepared ketone aldehyde leads to the solid intermediate (1R,4R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one 9a, which can be isolated in high chemical and chiral purity. acs.org This selective crystallization of one diastereomer drives the equilibrium in the solution to favor its formation, ultimately leading to a high yield of the desired stereoisomer. acs.orgresearchgate.net

This method is particularly advantageous as it avoids the need for chromatographic separation, which can be costly and time-consuming, especially on a large scale. acs.org The crystalline nature of the desired product simplifies its isolation and purification. researchgate.net The successful application of CIDT has enabled the scalable synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands, demonstrating the industrial applicability of this methodology. researchgate.net

Starting Materials Key Intermediate Final Product Key Process Advantages
2-Cyclohexenone, Phenylacetaldehyde(1R,4R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one5-Phenylbicyclo[2.2.2]oct-5-en-2-oneCrystallization-Induced Diastereomer Transformation (CIDT)High chemical and chiral purity, avoids chromatography, scalable. acs.orgresearchgate.net

Strategic Functionalization of this compound Derivatives

The formation of olefinic bridgeheads in bicyclic systems is a challenging synthetic transformation. Oxidative decarboxylation provides a powerful method to achieve this. One historical example involves the oxidative decarboxylation of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid. google.comgoogle.com After hydrogenation to the saturated dicarboxylic acid, treatment with lead tetraacetate in pyridine (B92270) in the presence of oxygen leads to the formation of 1,4-diacetoxybicyclo[2.2.2]oct-2-ene. google.comgoogle.com This reaction introduces a double bond at the bridgehead position, a structural feature that is otherwise difficult to access.

While effective, this classic method often relies on toxic and expensive reagents like lead tetraacetate. google.com Modern advancements in this area are focused on developing more efficient and environmentally benign methods.

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and bicyclo[2.2.2]octane derivatives are no exception. Palladium-catalyzed reactions, in particular, have been instrumental in the functionalization of this scaffold.

A novel process involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a palladium catalyst to afford oxo-substituted bicyclo[2.2.2]octane species. google.comjustia.com This method offers a simplified route for the commercial production of various 1,4-substituted bicyclo[2.2.2]octane derivatives. justia.com For instance, the reaction can yield 4-acetoxybicyclo[2.2.2]octan-1-ol as a major product, along with bicyclo[2.2.2]octane-1,4-diol and 1,4-diacetoxybicyclo[2.2.2]octane. justia.com

These transition metal-catalyzed transformations are valued for their high conversion yields and the ability to introduce a variety of functional groups at the bridgehead positions, which are typically unreactive towards nucleophilic substitution. google.comjustia.com The resulting functionalized bicyclo[2.2.2]octanes are important intermediates for the synthesis of pharmaceuticals and materials. google.comacs.org

Catalyst Type Starting Material Products Significance
Palladium Compound1,4-Dimethylene cyclohexaneOxo-substituted bicyclo[2.2.2]octanes (e.g., 4-acetoxybicyclo[2.2.2]octan-1-ol)High conversion yield, access to bridgehead functionalized derivatives. justia.com
Salen-Metal ComplexesVaries (e.g., alkenes, aldehydes)Varies (e.g., cyclopropanes, homoallylic alcohols)High enantioselectivity in various asymmetric transformations. nih.gov

The hydroboration-oxidation of alkenes is a cornerstone of organic synthesis, allowing for the anti-Markovnikov addition of water across a double bond. masterorganicchemistry.comlibretexts.org This reaction is highly stereospecific, proceeding via a syn-addition of the hydroborating agent to the alkene. masterorganicchemistry.com

In the context of this compound, the double bond within the bicyclic framework can be selectively functionalized using this protocol. The reaction of this compound with a borane (B79455) reagent, followed by oxidative workup, would be expected to yield a diol. The regioselectivity of the hydroboration is influenced by both steric and electronic factors, with the boron atom typically adding to the less sterically hindered carbon atom of the double bond. libretexts.org The stereochemistry of the newly introduced hydroxyl group is dictated by the syn-addition mechanism. masterorganicchemistry.com

The choice of hydroborating agent (e.g., BH₃, 9-BBN) can influence the regioselectivity of the reaction. rsc.org This methodology provides a reliable route to di- and poly-hydroxylated bicyclo[2.2.2]octane derivatives with well-defined stereochemistry.

Bicyclic amino alcohols derived from the bicyclo[2.2.2]octane framework are valuable building blocks for the synthesis of more complex heterocyclic systems. Ring closure reactions of these derivatives can lead to the formation of novel tricyclic structures.

For example, derivatives of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be transformed into various functionalized compounds. mdpi.comresearchgate.net Stereoselective functionalization of the double bond can lead to the formation of dihydro-1,3-oxazine or γ-lactone intermediates. mdpi.comresearchgate.net These intermediates can then be further manipulated. For instance, reductive opening of a lactone ring with a reducing agent like LiAlH₄ can yield a protected amino alcohol. mdpi.com

Furthermore, the amino and alcohol functionalities can participate in cyclization reactions. For example, a β-amino ester derivative can undergo ring closure to form tricyclic pyrimidinones. mdpi.comresearchgate.net These reactions demonstrate the utility of bicyclic amino alcohols as scaffolds for the construction of diverse and complex molecular architectures. dntb.gov.uanih.gov

Starting Derivative Key Intermediates Final Products Reaction Type
di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acidDihydro-1,3-oxazine, γ-lactoneall-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid, all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol, Tricyclic pyrimidinonesStereoselective functionalization, Ring closure. mdpi.comresearchgate.net

Mechanistic Insights into Bicyclo 2.2.2 Oct 5 En 2 Ol Reactivity and Transformations

Pericyclic Rearrangement Pathways

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. In the context of Bicyclo[2.2.2]oct-5-en-2-ol, sigmatropic rearrangements are particularly significant.

Anionic Oxy-Cope Rearrangement: Scope and Driving Forces

The Oxy-Cope rearrangement is a ugent.beugent.be-sigmatropic rearrangement of 1,5-dien-3-ols. wikipedia.org A key modification of this reaction is the anionic Oxy-Cope rearrangement, where the hydroxyl group is deprotonated to form an alkoxide. This seemingly simple change has a profound effect, accelerating the reaction rate by a factor of 10¹⁰ to 10¹⁷. wikipedia.orgorganic-chemistry.org The driving force for this remarkable rate enhancement and the irreversibility of the reaction is the formation of a stable enolate, which then tautomerizes to a carbonyl compound upon workup. wikipedia.orgorganic-chemistry.orgguidechem.com

For substrates like 2-vinylthis compound, treatment with a base such as potassium hydride generates the corresponding alkoxide. This species then readily undergoes the anionic Oxy-Cope rearrangement to yield a bicyclic ketone. guidechem.com The reaction generally proceeds through a highly ordered, chair-like transition state, which allows for efficient chirality transfer. wikipedia.org However, boat-like transition states are also possible and can lead to the formation of diastereomeric products. wikipedia.org Steric factors can influence the preferred transition state geometry. wikipedia.org

The synthetic utility of this rearrangement is significant, as it allows for the construction of complex cyclic systems. For instance, substituted bicyclo[2.2.2]oct-5-en-2-ones, which are valuable precursors for further transformations, can be synthesized and then subjected to anionic Oxy-Cope rearrangements. ucla.edu

Investigation ofsmolecule.comnih.gov-Sigmatropic Rearrangements in Bicyclic Systems

While ugent.beugent.be-sigmatropic rearrangements like the Oxy-Cope are common, other sigmatropic shifts are also possible in bicyclic systems, albeit often under different conditions. smolecule.comnih.gov-Sigmatropic shifts, for example, have been investigated computationally and experimentally in related bicyclo[4.2.0]octa-2,4-diene systems. ugent.be These studies suggest that a concerted smolecule.comnih.gov-alkyl shift has a high energy barrier. ugent.be However, a stepwise pathway involving a biradical intermediate is calculated to have a more accessible activation barrier, comparable to other known rearrangements like the norcaradiene walk. ugent.be This stepwise pathway is predicted to be feasible for appropriately substituted bicyclic compounds. ugent.be

In the context of the bicyclo[2.2.2]octene framework, thermal isomerization to a bicyclo[4.2.0]oct-2-ene can occur, which may then undergo further rearrangements. For example, at high temperatures (300°C), bicyclo[4.2.0]oct-2-ene can isomerize to bicyclo[2.2.2]oct-2-ene via a formal ugent.besmolecule.com-sigmatropic carbon migration. researchgate.net Deuterium labeling studies have shown that this migration proceeds with a slight preference for inversion of stereochemistry at the migrating carbon. researchgate.net

Photochemical Reaction Mechanisms of this compound Derivatives

The presence of chromophores like carbonyl groups in derivatives of this compound opens up a rich area of photochemical reactivity.

Competition between Paternò–Büchi Reaction and Alpha-Cleavage

The photochemistry of ketones often involves a competition between different reaction pathways. In the case of endo- and exo-2-benzoyl-substituted this compound, the stereochemistry of the benzoyl group dictates the outcome of the photochemical reaction. researchgate.netresearchgate.net

Upon irradiation, the exo-isomer undergoes α-cleavage (Norrish Type I) from its triplet excited state. researchgate.net This cleavage results in the formation of a radical pair, which can initiate polymerization, making the exo-isomer an effective photoinitiator. researchgate.net

In stark contrast, the endo-isomer does not form radicals. Instead, it undergoes an intramolecular Paternò–Büchi reaction, a [2+2] photocycloaddition between the excited carbonyl group and the alkene. This reaction leads to the formation of a tetracyclic oxetane (B1205548) product and the curing efficiency is poor. researchgate.netacs.org The regioselectivity of the Paternò–Büchi reaction is generally governed by the stability of the intermediate 1,4-biradical. acs.org

This stereocontrolled divergence in reaction pathways highlights the profound influence of molecular geometry on photochemical reactivity.

Radical Formation and Hydrogen Abstraction in Photochemical Processes

As mentioned, α-cleavage is a key radical-forming process in the photochemistry of certain this compound derivatives. smolecule.comresearchgate.net The formation of these radical pairs is the basis for their application as photoinitiators in polymerization. smolecule.comresearchgate.net

Another important photochemical process involving radicals is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group. While the Paternò–Büchi reaction can be highly efficient with electron-rich alkenes, the Norrish Type II reaction can become a competitive pathway when less electron-rich alkenes are involved. acs.org The competition between these pathways is influenced by the conformation of the molecule. acs.org In some systems, chemoselective hydrogen abstraction can be observed, driven by the relative electron richness of different C-H bonds. nih.gov

Other Significant Reaction Classes and Associated Mechanisms

The reactivity of this compound and its derivatives extends beyond the aforementioned rearrangements and photochemical reactions. The bicyclic framework can be synthesized through various methods, including Diels-Alder reactions and tandem Michael addition-intramolecular aldol (B89426) condensations (a bridged Robinson annulation). ucla.edusmolecule.com For instance, reacting a ketone with a cyclic enone in the presence of a strong acid can produce substituted bicyclo[2.2.2]oct-5-en-2-ones in a one-pot process. ucla.edu

Furthermore, the enone moiety in bicyclo[2.2.2]oct-5-en-2-one derivatives can undergo other photochemical transformations. Depending on the substitution pattern and reaction conditions (direct vs. sensitized irradiation), these compounds can exhibit oxa-di-π-methane rearrangements or formal ketene (B1206846) extrusion. nih.gov In some cases, with specific substitution patterns, photoinduced 1,5-phenyl migrations can occur, leading to the formation of exceptionally stable vinyl ketenes. beilstein-journals.org

Retro-Diels-Alder Reactions of Bicyclo[2.2.2]octenones

The retro-Diels-Alder (rDA) reaction is a thermally or catalytically induced cycloreversion that breaks a cyclohexene-type ring into a diene and a dienophile. For bicyclo[2.2.2]octenones, this reaction is a powerful tool for generating highly reactive intermediates, such as ortho-quinols or masked o-benzoquinones (MOBs), which are not easily isolated but can be trapped in situ. nih.govrsc.org

The process typically involves the pyrolysis of bicyclo[2.2.2]octenone precursors, which are often themselves formed via a Diels-Alder reaction. nih.govresearchgate.net For instance, dimers of ortho-quinols can undergo a retro-Diels-Alder reaction to release the reactive ortho-quinol monomer. This monomer can then participate in a subsequent Diels-Alder cycloaddition with a desired dienophile, a sequence known as a domino retro-Diels-Alder/Diels-Alder reaction. rsc.orgcore.ac.uk This strategy allows for the stereo- and regioselective synthesis of highly functionalized bicyclo[2.2.2]octenone and bicyclo[2.2.2]octadienone derivatives. rsc.org

The reaction conditions often require high temperatures, sometimes up to 220 °C, and can be performed in sealed tubes or under microwave irradiation to improve efficiency and reduce reaction times. nih.govrsc.org The driving force for the cycloreversion is often the formation of a stable molecule, such as ethylene (B1197577) or an aromatic compound. researchgate.net Under strongly basic conditions, the retro-Diels-Alder pathway can compete with other reactions like Haller-Bauer cleavage. researchgate.net

Table 1: Examples of Domino Retro-Diels-Alder/Diels-Alder Reactions

Masked o-Benzoquinone Precursor (Dimer)DienophileProductYieldReference
Dimer 3aN-PhenylmaleimideBicyclo[2.2.2]octenone derivative95% rsc.org
Dimer 3bDimethyl acetylenedicarboxylateBicyclo[2.2.2]octadienone derivative92% rsc.org
o-Quinol Dimer 2Diaryl enone 3Chamaecypanone C (via intermediate)- nih.gov

Regioselective Ring Rearrangement Metathesis Transformations

Ring Rearrangement Metathesis (RRM) is a powerful cascade reaction that utilizes the ring strain of bicyclic alkenes as a driving force to construct complex molecular architectures. beilstein-journals.org This strategy has been applied to bicyclo[2.2.2]oct-2-ene derivatives to generate diverse and valuable fused-ring systems. The stereochemistry of the starting material plays a crucial role in directing the regioselective outcome of the transformation. lboro.ac.uk

In a study involving bicyclo[2.2.2]oct-2-en-7-one, the initial addition of organometallic reagents (like vinylmagnesium bromide) creates tertiary alcohols with a new stereocenter. lboro.ac.uk When these alcohol adducts are subjected to ruthenium-catalyzed RRM conditions, the reaction pathway diverges depending on the syn or anti configuration of the newly introduced substituent relative to the double bond. This divergence highlights the influence of the stereocenter on the regioselectivity of the metathesis cascade. lboro.ac.uk The process generally involves a ring-opening metathesis (ROM) of the strained bicyclo[2.2.2]octene system, followed by a ring-closing metathesis (RCM) of the resulting triene intermediate to form a new bicyclic product. beilstein-journals.org

Table 2: Regioselectivity in RRM of Bicyclo[2.2.2]oct-2-ene Derivatives

Substrate StereochemistryRRM ProductOutcomeReference
syn-alcoholFused hydrindane systemSelective formation of one regioisomer lboro.ac.uk
anti-alcoholFused cyclooctene (B146475) systemDivergent pathway leading to a different ring system lboro.ac.uk
Silyl ether 172Tricyclic product 176Sequential ROM-RCM cascade beilstein-journals.org

Stereoselective Oxidation of Unsaturated Bicyclo[2.2.2]octanones with Selenium Dioxide

The introduction of an allylic hydroxyl group into unsaturated bicyclo[2.2.2]octanones can be achieved with high regio- and stereoselectivity using selenium dioxide (SeO₂). msu.eduacs.org This oxidation is a key step in synthesizing precursors for further transformations, such as tandem oxyanionic Cope rearrangements. msu.edu The reaction demonstrates remarkable selectivity, with the oxidant attacking the olefinic bond exclusively, leaving the position alpha to the carbonyl group untouched. msu.edu

The stereoselectivity of the oxidation is heavily influenced by steric factors within the bicyclic framework. msu.edu The approach of the selenium dioxide reagent is directed by the existing geometry of the substrate, leading to the preferential formation of one stereoisomer of the resulting allylic alcohol. This method provides a reliable strategy for incorporating an allylic oxygen atom into systems where a carbonyl group and a double bond are already present, offering a pathway to complex, multiply functionalized small molecules. msu.edux-mol.com The reaction has been shown to be effective for a range of substituted unsaturated bicyclic ketones, consistently yielding allylic alcohols with predictable stereochemistry. msu.edunih.gov

Table 3: Stereoselective Oxidation of Bicyclo[2.2.2]octanones with SeO₂

SubstrateProduct(s)Ratio (Stereoisomers)YieldReference
(1R,4R)-4,7,7-Trimethylbicyclo[2.2.2]oct-5-en-2-one(1R,4R,8S)-8-Hydroxy-4,7,7-trimethylbicyclo[2.2.2]oct-5-en-2-oneMajor product41% msu.edu
Bicyclo[2.2.2]oct-5-en-2-oneThis compound-7-one-- msu.edu
Enone 20 (related bicyclic system)Adduct 22 (via oxidative cycloaddition)-- nih.gov

Nucleophilic Transformations of Fused Succinic Anhydride (B1165640) Rings

Bicyclo[2.2.2]octene skeletons featuring fused succinic anhydride rings are versatile starting materials for creating complex heterocyclic structures. nih.govarkat-usa.org The anhydride moieties are susceptible to nucleophilic attack, providing a straightforward method for derivatization. researchgate.netresearchgate.net Reactions with nitrogen nucleophiles, such as primary amines and hydrazines, are particularly common, leading to the formation of fused N-substituted succinimide (B58015) rings. nih.govarkat-usa.org

These transformations are typically carried out at elevated temperatures, often in a sealed tube or under microwave irradiation, using solvents like n-butanol or even water. nih.govumich.edu The reaction involves the nucleophilic attack of the amine or hydrazine (B178648) on one of the carbonyl carbons of the anhydride, followed by ring-opening and subsequent intramolecular cyclization with the loss of a water molecule to form the stable five-membered imide ring. nih.gov This methodology has been used to synthesize extensive libraries of compounds with diverse substituents on the newly formed succinimide rings, providing a robust and chemically inert scaffold suitable for developing biologically active molecules. arkat-usa.orgresearchgate.net The stereochemistry of the bicyclo[2.2.2]octene core is typically retained throughout the transformation. nih.gov

Table 4: Nucleophilic Attack on Fused Succinic Anhydride Bicyclo[2.2.2]octenes

Bicyclo[2.2.2]octene PrecursorNucleophileProductYieldReference
Bicyclo[2.2.2]octene dianhydride 9aPyridylcarbohydrazide 10aFused N-aminosuccinimide 11a- nih.gov
Bicyclo[2.2.2]octene dianhydride 153-PyridylmethylamineBis(succinimide) derivative 25m99% umich.edu
Bicyclo[2.2.2]octene dianhydride2-Hydrazinyl-3-nitropyridineFused N-aminosuccinimide derivative- researchgate.net

Stereochemical Aspects and Conformational Analysis of Bicyclo 2.2.2 Oct 5 En 2 Ol

Diastereoselectivity and Enantioselectivity in Bicyclo[2.2.2]oct-5-en-2-ol Synthesis

The synthesis of this compound and its derivatives often yields a mixture of stereoisomers. The control of diastereoselectivity and enantioselectivity is a key challenge and a focus of significant research.

Diels-Alder reactions are a common method for constructing the bicyclo[2.2.2]octane framework. smolecule.com For instance, the Lewis acid-catalyzed Diels-Alder reaction can be employed to synthesize stereoisomeric ketones which can then be reduced to the corresponding alcohols. rsc.org Another approach involves an intramolecular alkylation of bromo enones, which can furnish chiral bicyclo[2.2.2]octenones. rsc.org

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. For example, a Michael-aldol-Smiles rearrangement sequence utilizing a cinchona alkaloid-derived catalyst has been shown to produce 6-substituted bicyclo[2.2.2]oct-5-en-2-ones with exceptional enantiomeric excess (ee), often exceeding 99%. smolecule.com Similarly, an organocatalytic one-pot Michael addition-aldol reaction between 2-cyclohexenone and phenylacetaldehyde (B1677652) can produce a crystalline bicyclic intermediate, 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one, with high chemical and chiral purity. nih.gov This intermediate serves as a versatile precursor for various chiral bicyclic compounds. nih.gov

Enzymatic reductions also offer a route to enantiomerically pure bicyclic alcohols. Genetically engineered Saccharomyces cerevisiae has been used to asymmetrically reduce bicyclo[2.2.2]oct-5-en-2-one to the corresponding alcohol. A practical, scalable enantioselective route to 5-phenylbicyclo[2.2.2]oct-5-en-2-one has been developed, achieving an enantiomeric ratio greater than 99.5:0.5 without the need for chromatography. acs.org A key step in this process is an intramolecular crystallization-induced diastereomer transformation (CIDT), which yields a solid intermediate with very high chemical and chiral purity. acs.org

Table 1: Examples of Enantioselective Synthesis of Bicyclo[2.2.2]octenone Derivatives

Reaction Type Catalyst/Method Product Enantiomeric Excess (ee) Reference
Michael-aldol-Smiles Rearrangement Cinchona alkaloid-derived catalyst 6-substituted bicyclo[2.2.2]oct-5-en-2-ones >99% smolecule.com
One-pot Michael addition-aldol Organocatalytic 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one High nih.gov
Asymmetric Reduction Genetically engineered S. cerevisiae This compound High
Intramolecular Aldol (B89426) Reaction (CIDT) N/A (1R,4R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one >99.5:0.5 (er) acs.org

Influence of Endo/Exo Isomerism on Chemical Reactivity and Photoinitiation Efficiency

The stereochemical configuration of substituents on the bicyclo[2.2.2]octane ring, designated as endo or exo, has a profound effect on the molecule's chemical reactivity and physical properties. ontosight.ai This is particularly evident in the photochemical behavior of substituted this compound derivatives.

A study on endo- and exo-2-benzoyl-substituted this compound revealed distinctly different reaction pathways upon photoirradiation. rsc.org The exo isomer was found to be an efficient photoinitiator for radical polymerization. rsc.org Upon excitation, it undergoes an α-cleavage (Norrish Type I) from the triplet excited state to form a radical pair, which can then initiate polymerization. rsc.org

In contrast, the endo isomer proved to be a poor photoinitiator. rsc.org Instead of undergoing cleavage to form radicals, it cyclizes via a Paternò-Büchi reaction to yield a tetracyclic oxetane (B1205548) product. rsc.orgresearchgate.net This difference in reactivity is attributed to the spatial arrangement of the benzoyl group relative to the double bond in the two isomers.

The endo/exo isomerism also affects the reactivity in other transformations. For instance, the rate of acetylation can differ between isomers due to varying steric hindrance around the hydroxyl group. The rigid framework of the bicyclo[2.2.2]octane system restricts conformational mobility, leading to well-defined spatial relationships between functional groups that dictate their reactivity.

Table 2: Photochemical Behavior of Endo/Exo Isomers of 2-Benzoyl-bicyclo[2.2.2]oct-5-en-2-ol

Isomer Primary Photoreaction Outcome Photoinitiation Efficiency Reference
exo α-Cleavage (Norrish Type I) Radical pair formation Good rsc.org
endo Paternò-Büchi Reaction Tetracyclic oxetane formation Poor rsc.org

Methodologies for Chiral Purity and Enantiomeric Ratio Determination in Bicyclic Alcohols

Determining the enantiomeric purity of chiral bicyclic alcohols like this compound is crucial for their application in asymmetric synthesis and materials science. Several analytical techniques are employed for this purpose, often involving the derivatization of the alcohol to form diastereomers that can be distinguished by spectroscopic or chromatographic methods.

NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining enantiomeric excess. Chiral derivatizing agents (CDAs) are used to convert the enantiomeric alcohols into diastereomers, which exhibit distinct signals in the NMR spectrum. One such method involves the use of (S)-O-acetylmandelic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form diastereomeric O-acetylmandelates. semanticscholar.org The signals of the carbinolic protons in the resulting diastereomers are often well-resolved, allowing for the determination of the enantiomeric ratio by integration. semanticscholar.org Chiral solvating agents, such as chiral phosphoric acids like 1,1'-binaphthyl-2,2'-diylphosphoric acid, can also be used to induce chemical shift differences between enantiomers in the NMR spectrum without covalent modification. acs.org

Chromatographic Methods: Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is widely used for the separation and quantification of enantiomers. nih.govru.nl Chiral stationary phases (CSPs) are employed to achieve separation. nih.gov For GC analysis, the volatility of the alcohols is often improved by converting them into esters, such as acetates. nih.gov HPLC methods using cellulose-based CSPs have also been developed for the enantiomeric analysis of related bicyclic compounds. ru.nl

Competitive Enantioselective Acylation (CEA): A more recent method involves competitive enantioselective acylation coupled with Liquid Chromatography-Mass Spectrometry (LC/MS) analysis. mdpi.com This technique utilizes an enantiomeric pair of catalysts, such as homobenzotetramisole (HBTM), to acylate the secondary alcohol. The kinetic resolution achieved during the reaction leads to different rates of acylation for the two enantiomers. By quantifying the amount of acylated product at a specific time point using LC/MS, the absolute configuration of the alcohol can be determined. mdpi.com This method is particularly advantageous as it requires only small amounts of substrate and has a short reaction time. mdpi.com

Table 3: Methodologies for Chiral Purity Determination

Method Principle Key Reagents/Instruments Advantages Reference
NMR Spectroscopy Formation of diastereomers with distinct NMR signals Chiral Derivatizing Agents (e.g., O-acetylmandelic acid), NMR Spectrometer Simplicity, readily available technique semanticscholar.orgrsc.org
Chiral GC/HPLC Differential interaction of enantiomers with a chiral stationary phase Chiral GC/HPLC columns High resolution and accuracy nih.govru.nl
Competitive Enantioselective Acylation (CEA) with LC/MS Kinetic resolution of enantiomers by a chiral catalyst Enantiomeric catalysts (e.g., HBTM), LC/MS High sensitivity, small sample size, rapid analysis mdpi.com

Computational and Experimental Studies on the Conformational Landscape of Bicyclo[2.2.2]octane Systems

The bicyclo[2.2.2]octane framework is characterized by a rigid, boat-shaped conformation. This rigidity minimizes steric hindrance and van der Waals strain, making it the most stable arrangement. Computational and experimental studies have provided detailed insights into the conformational landscape and strain energy of this bicyclic system.

Computational Studies: Density Functional Theory (DFT) and other molecular mechanics calculations have been used to quantify the strain energy of the bicyclo[2.2.2]octane core, which is estimated to be around 26 kcal/mol. atlantis-press.com This strain arises from the enforced geometry that deviates from ideal tetrahedral bond angles and leads to torsional strain within the methylene (B1212753) bridges. These computational models confirm the preference for the boat-shaped conformation as the global minimum energy structure. Molecular orbital analyses show significant hyperconjugative interactions within the σ-bonding network of the bridged structure. smolecule.com

Experimental Studies: X-ray crystallography has been instrumental in determining the solid-state conformation of bicyclo[2.2.2]octane derivatives. Single-crystal X-ray diffraction analysis confirms that the bicyclic framework maintains its characteristic rigid geometry in the solid state, with minimal deviation from the conformation predicted by computational studies. The analysis of dihedral angles reveals that the methylene bridges adopt chair-like conformations, similar to unstrained cyclohexane (B81311), but the bridgehead connectivity introduces torsional constraints. NMR spectroscopy, particularly the analysis of coupling constants and the nuclear Overhauser effect (NOE), provides valuable information about the relative stereochemistry and conformation in solution.

The combination of computational and experimental methods provides a comprehensive understanding of the three-dimensional structure of bicyclo[2.2.2]octane systems, which is essential for rationalizing their reactivity and designing new synthetic applications.

Table 4: Conformational Properties of the Bicyclo[2.2.2]octane System

Property Finding Method of Determination Reference
Preferred Conformation Boat-shaped Conformational Analysis, Computational Studies
Strain Energy Approx. 26 kcal/mol Molecular Mechanics Calculations
Solid-State Geometry Rigid, boat-shaped X-ray Crystallography
Key Structural Feature Three equivalent cyclohexane-like bridges X-ray Crystallography, Computational Studies
Electronic Interactions Significant σ-bonding hyperconjugation Molecular Orbital Analysis smolecule.com

Advanced Spectroscopic Characterization Techniques for Bicyclo 2.2.2 Oct 5 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the intricate structural details of bicyclo[2.2.2]oct-5-en-2-ol. One- and two-dimensional NMR experiments provide unambiguous evidence for its connectivity, regiochemistry, and stereochemistry.

The ¹H and ¹³C NMR spectra of this compound are highly informative due to the fixed spatial arrangement of its atoms. The chemical shifts and coupling constants are distinct for the endo and exo isomers, allowing for definitive stereochemical assignment.

The regiochemistry is readily confirmed by the presence of signals corresponding to a hydroxyl-bearing methine group (C2), two olefinic methines (C5 and C6), two bridgehead methines (C1 and C4), and three methylene (B1212753) groups (C3, C7, and C8).

The stereochemistry of the hydroxyl group is determined primarily through the analysis of coupling constants in the ¹H NMR spectrum. The coupling between the proton at C2 (H-2) and the adjacent bridgehead proton (H-1) and methylene protons (H-3) is particularly diagnostic. The dihedral angles in the rigid bicyclic system dictate the magnitude of these couplings according to the Karplus relationship. For instance, the coupling constant between H-2 and the adjacent bridgehead proton H-1 is typically different for the endo and exo isomers.

Furthermore, the chemical shifts in both ¹H and ¹³C NMR are sensitive to the stereochemistry. The anisotropic effect of the C5-C6 double bond and the hydroxyl group causes protons and carbons in the endo isomer to experience a different magnetic environment compared to the exo isomer, leading to distinct chemical shifts. Studies involving the synthesis of mandelate derivatives of endo- and exo-bicyclo[2.2.2]oct-5-en-2-ol have been used to distinguish between the diastereomeric products via ¹H NMR, highlighting the sensitivity of the bridgehead proton signals to the stereoisomeric form semanticscholar.org.

Table 1: Representative ¹H NMR Spectral Data Interpretation for this compound Isomers

Proton Expected Chemical Shift (ppm) Key Coupling Interactions (J, Hz) Stereochemical Significance
H-5, H-6 (Olefinic) ~6.0 - 6.5 J(H5,H6), J(H5,H4), J(H6,H1) Provides information on the bicyclic core structure.
H-2 (Carbinol) ~3.5 - 4.5 J(H2,H1), J(H2,H3α), J(H2,H3β) The magnitude of J-couplings is diagnostic for endo/exo configuration.
H-1, H-4 (Bridgehead) ~2.5 - 3.0 J(H1,H2), J(H1,H6), J(H4,H5) Chemical shifts and couplings are sensitive to the substituent at C2.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (ppm)
C-5, C-6 (Olefinic) ~130 - 135
C-2 (Carbinol) ~65 - 75
C-1, C-4 (Bridgehead) ~30 - 40

While 1D NMR provides significant data, complex bicyclo[2.2.2]octane structures often benefit from 2D NMR experiments for complete and unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between H-2 and protons on C1 and C3, and between the olefinic protons (H-5, H-6) and their adjacent bridgehead protons (H-4, H-1), confirming the carbon framework's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This technique allows for the unambiguous assignment of each carbon atom by linking it to its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton by connecting fragments identified by COSY. For example, correlations from the olefinic protons (H-5, H-6) to the bridgehead carbons (C-1, C-4) would be expected.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical assignments as they identify protons that are close in space, irrespective of bonding. For this compound, a NOESY or ROESY spectrum can definitively distinguish between the endo and exo isomers. For example, in the exo isomer, a spatial correlation would be observed between the carbinol proton (H-2) and the bridge protons (H-7, H-8). In contrast, the endo isomer would show a correlation between H-2 and the C3 methylene protons. The stereochemistry of related bicyclic systems has been successfully assigned using these techniques adelaide.edu.au.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and formula of this compound and for gaining insight into its structural features through fragmentation analysis. The molecular formula is C₈H₁₂O, corresponding to a molecular weight of 124.18 g/mol nih.gov.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion (M⁺), confirming the elemental composition C₈H₁₂O. In the electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z value of 124.

The fragmentation of bicyclic systems like this is often dominated by characteristic pathways. A primary fragmentation route for bicyclo[2.2.2]octene derivatives is the retro-Diels-Alder reaction. For this compound, this would involve the cleavage of the C1-C2 and C3-C4 bonds (or C1-C6 and C4-C5), leading to the expulsion of ethene (28 Da) and the formation of a cyclohexadienol-derived radical cation.

Other common fragmentation pathways include:

Loss of water (H₂O, 18 Da): This is a very common fragmentation for alcohols, leading to an ion at m/z 106.

Loss of a hydroxyl radical (•OH, 17 Da): Resulting in an ion at m/z 107.

Complex rearrangements and further fragmentation of the primary fragment ions.

Analysis of the fragmentation of the related compound, bicyclo[2.2.2]oct-5-en-2-one, shows major fragments that can be compared to understand the influence of the functional group nist.gov.

Vibrational (IR) and Electronic (UV) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups.

A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

A peak around 3000-3100 cm⁻¹ corresponds to the =C-H stretching of the alkene protons.

Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the alkane part of the structure.

A medium intensity peak around 1640-1680 cm⁻¹ is indicative of the C=C double bond stretching vibration.

A strong C-O stretching vibration is expected in the 1000-1250 cm⁻¹ region. Publicly available data confirms IR spectra have been recorded for this compound nih.gov.

Ultraviolet (UV) Spectroscopy: The UV spectrum is used to probe electronic transitions. This compound contains an isolated carbon-carbon double bond as its primary chromophore. This would be expected to show a weak absorption (π → π* transition) in the far UV region, typically below 200 nm. The hydroxyl group is a non-absorbing auxochrome at typical UV wavelengths. Studies on related bicyclo[2.2.2]octenone systems show n → π* transitions for the carbonyl group in the 308-316 nm region, but for the alcohol, significant absorption above 200 nm is not expected cdnsciencepub.com.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography provides the most definitive and unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, analysis of a single crystal of an enantiomerically pure sample allows for the determination of its absolute configuration.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) in Photochemical Investigations

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique used to study the mechanisms of chemical reactions that proceed through radical pair intermediates. The observation of enhanced absorption or emission signals in the NMR spectrum during a photochemical reaction provides direct evidence for the involvement of radicals.

Photochemical investigations of derivatives of this compound have utilized CIDNP to elucidate complex reaction pathways. For instance, a study on endo- and exo-2-benzoyl-substituted this compound revealed distinctly different photochemical behaviors for the two stereoisomers researchgate.net. CIDNP investigations, combined with product analysis, showed that the differing reaction pathways (Paternò–Büchi reaction versus α-cleavage) were dependent on the stereochemistry of the benzoyl group. This demonstrates that CIDNP is a powerful tool for probing the radical-mediated photochemical transformations that molecules like this compound and its derivatives can undergo, providing mechanistic insights that are not accessible through conventional spectroscopic methods researchgate.net.

Table 3: Summary of Compounds Mentioned

Compound Name
This compound
Bicyclo[2.2.2]oct-5-en-2-one
endo-2-benzoyl-bicyclo[2.2.2]oct-5-en-2-ol
exo-2-benzoyl-bicyclo[2.2.2]oct-5-en-2-ol

Applications of Bicyclo 2.2.2 Oct 5 En 2 Ol in Specialized Organic Synthesis and Materials Science

Bicyclo[2.2.2]oct-5-en-2-ol as a Core Building Block in Complex Molecule Synthesis

The bicyclo[2.2.2]octane skeleton is a recurring motif in a variety of complex organic molecules and serves as a crucial intermediate in their synthesis. google.com The inherent rigidity of this bicyclic system provides a predictable and controllable platform for the introduction of new functionalities and the construction of intricate stereochemical architectures.

Derivatives of this compound are valuable precursors for more elaborate molecules. For instance, the corresponding ketone, bicyclo[2.2.2]oct-5-en-2-one, is a versatile starting material for the synthesis of both symmetrical and unsymmetrical chiral dienes, which are important ligands in asymmetric catalysis. researchgate.net The synthesis of these complex molecules often involves multi-step reaction sequences, where the bicyclic framework is strategically modified. ontosight.ai

One notable application is in the synthesis of nucleoside analogues, which are significant in the development of antiviral drugs. The unique structure of the bicyclo[2.2.2]octane system can also be utilized in retro-Diels-Alder reactions to generate other useful synthetic intermediates. Furthermore, these compounds serve as building blocks for therapeutic agents aimed at treating metabolic syndrome and as intermediates in the synthesis of natural products like terpenes and alkaloids. google.com

Rational Design and Development of Chiral Bicyclo[2.2.2]octane-Derived Ligands in Asymmetric Catalysis

The C2-symmetric nature of certain bicyclo[2.2.2]octane derivatives makes them excellent candidates for chiral ligands in asymmetric catalysis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the formation of a desired enantiomer of a product.

Ligand Performance in Rhodium-Catalyzed Asymmetric Conjugate Additions

Chiral diene ligands derived from the bicyclo[2.2.2]octane framework have demonstrated high efficiency in rhodium-catalyzed asymmetric conjugate additions. google.com A series of chiral bicyclic [2.2.2]diene ligands have been shown to yield variable enantiomeric excess (ee) values in the rhodium-catalyzed asymmetric conjugate addition to acyclic enones. rsc.org The interplay between the electronic and steric effects of the ligand structure was found to be crucial for enantioselectivity. rsc.org

For example, the (R,R)-Fc,Ph-bod ligand, which features both ferrocenyl and phenyl groups on the bicyclo[2.2.2]octa-2,5-diene skeleton, has been synthesized and its rhodium complex was found to be a highly effective catalyst for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. researchgate.net In many cases, this ligand provided higher enantioselectivity than the well-regarded C2-symmetric (R,R)-Ph-bod ligand. researchgate.net The high performance of these ligands is attributed to their unique C2-symmetric structure. organic-chemistry.org

LigandReaction TypeSubstrateReagentEnantioselectivity (ee)
Chiral bicyclic [2.2.2]dieneRh-catalyzed asymmetric conjugate additionAcyclic enone-Variable
(R,R)-Fc,Ph-bodRh-catalyzed asymmetric 1,4-additionα,β-unsaturated ketonesArylboronic acidsGenerally high
(R,R)-Ph-bod*Rh-catalyzed asymmetric arylationN-tosylaryliminesArylboroxinesUp to 99%

Utility in Asymmetric Reduction of Ketones and Other Substrates

Derivatives of bicyclo[2.2.2]octane are also employed in the asymmetric reduction of ketones and other prochiral substrates. dntb.gov.ua Bicyclo[2.2.2]octane-2,6-dione serves as a precursor for the synthesis of Brønsted acid-Lewis acid bifunctional organocatalysts, known as BODOLs. smolecule.comresearchgate.net These catalysts are effective in various asymmetric reactions, including the enantioselective reduction of ketones. smolecule.com

For instance, 4-substituted bicyclo[2.2.2]octane-2,6-diones can be enantioselectively reduced using baker's yeast to produce the corresponding hydroxy ketones. researchgate.net These chiral hydroxy ketones can then be converted into catalytically active BODOLs. A study showed that a BODOL derived from a 4-O-allyl substituted bicyclo[2.2.2]octane-2,6-dione gave a good yield and high enantioselectivity in the diethylzinc (B1219324) addition to benzaldehyde. smolecule.comresearchgate.net

Photoinitiator Applications Derived from this compound Derivatives

Certain derivatives of this compound have been investigated for their potential as photoinitiators in radical polymerization processes. smolecule.com These compounds can initiate polymerization upon exposure to light.

Specifically, stereoisomeric ketones derived from this compound, namely endo- and exo-2-benzoyl-bicyclo[2.2.2]oct-5-en-2-ol, have been synthesized and tested as photoinitiators. rsc.org The exo isomer was found to be an effective photoinitiator, while the endo isomer showed poor efficiency. rsc.org This difference in reactivity is attributed to their distinct photochemical pathways. The exo isomer undergoes an α-cleavage from its triplet excited state, forming a radical pair that can initiate polymerization. rsc.org In contrast, the endo isomer undergoes a Paternò-Büchi reaction to form a tetracyclic product, without the formation of initiating radicals. rsc.orgresearchgate.net

CompoundPhotoinitiator EfficiencyPhotochemical Pathway
exo-2-benzoyl-bicyclo[2.2.2]oct-5-en-2-olGoodα-cleavage
endo-2-benzoyl-bicyclo[2.2.2]oct-5-en-2-olPoorPaternò-Büchi reaction

Intermediates in the Total Synthesis of Natural Products and Bioactive Compounds

The bicyclo[2.2.2]octane framework is a key structural element in numerous natural products, and this compound and its derivatives are therefore important intermediates in their total synthesis. google.com

A pinacol-type rearrangement of a this compound derivative has been used to prepare a bicyclo[3.2.1]oct-6-en-2-one, a key step in the total synthesis of (±)-2-thiocyanato neopupukeanane. researchgate.net Furthermore, chemoenzymatic methods have been developed to produce chiral bicyclo[2.2.2]octadiene ligands, which are then used in the synthesis of other complex molecules. google.com The rigid bicyclic structure provides a stable scaffold upon which complex stereochemistry can be built, making it an invaluable tool for synthetic chemists targeting architecturally complex natural products.

Monomer Precursors for Advanced Polymeric Materials and Specialty Chemicals

Bicyclo[2.2.2]octane diols and diacids, which can be derived from this compound, are useful as specialty monomers for the production of certain polymers. google.comgoogle.com These monomers can be incorporated into polymer chains to impart unique properties to the resulting materials.

Polymers derived from these bicyclic monomers have been shown to exhibit improved thermal stability and mechanical strength. This makes them suitable for applications in high-performance coatings and adhesives. The rigid and well-defined structure of the bicyclo[2.2.2]octane unit contributes to the enhanced properties of these advanced polymeric materials.

Q & A

Q. What experimental protocols are recommended for synthesizing Bicyclo[2.2.2]oct-5-en-2-ol derivatives and analyzing their enantiomeric purity?

Methodological Answer:

  • Synthesis : React racemic this compound (endo/exo 73:27) with (S)-O-acetylmandelic acid, DCC, and DMAP in DCM to yield diastereomeric O-acetylmandelates (70% yield). This approach leverages steric and electronic effects to resolve enantiomers .
  • Analysis : Use 1^1H NMR integration of diastereotopic protons (e.g., acetyl methyl groups) to quantify enantiomeric ratios. For example, distinct splitting patterns in the 1.3–1.5 ppm region can differentiate diastereomers .
  • Best Practices : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthetic procedures and characterization data in the main manuscript or supplementary materials .

Q. How can NMR spectroscopy be optimized to characterize this compound derivatives?

Methodological Answer:

  • Key Signals : Focus on olefinic protons (5.5–6.5 ppm) and hydroxyl protons (broad signals at 1–5 ppm). For substituted derivatives, coupling constants (e.g., JvicinalJ_{vicinal}) provide insights into ring strain and substituent orientation .
  • Advanced Techniques : Use 13^{13}C DEPT or HSQC to assign quaternary carbons and verify bicyclic framework integrity. For stereochemical analysis, NOESY correlations can resolve axial vs. equatorial substituents .
  • Data Reporting : Include full spectral parameters (solvent, temperature, referencing standard) to ensure reproducibility .

Advanced Research Questions

Q. How do radical-stabilizing substituents influence the rearrangement pathways of Bicyclo[2.2.2]oct-5-en-2-yl radicals?

Methodological Answer:

  • Mechanistic Insight : Under radical-generating conditions (e.g., ester reduction), the Bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical via cyclopropylcarbinyl radical intermediates. Radical-stabilizing groups (e.g., electron-donating substituents) favor retention of the bicyclo[2.2.2] framework by reducing strain energy .
  • Product Ratios : Quantify rearrangement outcomes using GC-MS or HPLC. For example, electron-withdrawing groups increase strain in bicyclo[3.2.1] systems, shifting equilibria toward bicyclo[2.2.2] products .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare strain energies of competing pathways .

Q. What strategies resolve contradictions in stereochemical assignments of 5-substituted this compound derivatives?

Methodological Answer:

  • Case Study : For 5-methyl derivatives, conflicting X-ray and NMR data may arise from dynamic effects (e.g., ring puckering). Combine variable-temperature 1^1H NMR to assess conformational flexibility and single-crystal XRD to confirm static structures .
  • Synergistic Techniques : Correlate NOESY (through-space interactions) with JJ-coupling constants (through-bond interactions) to distinguish axial vs. equatorial substituents .
  • Data Reconciliation : If discrepancies persist, re-evaluate sample purity (HPLC) or consider alternative stereochemical models (e.g., pseudorotation) .

Q. How can thermodynamic parameters inform reaction design for this compound-based systems?

Methodological Answer:

  • Thermodynamic Data : For Diels-Alder reactions involving bicyclo[2.2.2]octene, the enthalpy change (ΔrH\Delta_rH^\circ) is 32.4 kcal/mol (gas phase). Use this to predict reversibility and optimize temperature conditions .
  • Hydrogenation Studies : The exothermicity of bicyclo[2.2.2]octene hydrogenation (ΔrH=28.25\Delta_rH^\circ = -28.25 kcal/mol in acetic acid) suggests high reactivity under mild conditions. Monitor reaction progress via pressure changes or IR spectroscopy .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate rate constants for scaled-up syntheses .

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